PF-562271 HCl is a potent, selective, ATP-competitive, and reversible inhibitor of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase. [, ] It is widely used as a tool compound in scientific research to investigate the biological roles of FAK in various cellular processes and disease models. [, ]
PF-562271 HCl primarily acts by inhibiting FAK kinase activity. [, ] FAK is a key regulator of various cellular processes including cell adhesion, migration, proliferation, and survival. [, , , , , ] By binding to the ATP-binding site of FAK, PF-562271 HCl prevents the phosphorylation of downstream signaling molecules, thereby disrupting FAK-mediated signaling pathways. [, , ]
Glioblastoma: PF-562271 HCl has been shown to reduce microglial pro-migratory effects and tumor dispersal in glioblastoma models, potentially by inhibiting the Pyk2 signaling pathway. [, ] It also demonstrated synergistic effects when combined with temozolomide, reducing both tumor growth and dispersal. []
Colorectal Cancer: PF-562271 HCl downregulates stem-like properties and migration in colorectal cancer cells, possibly through the modulation of AKT phosphorylation. [] It also affects EMT-related marker expression and cell migration by regulating p-FAK expression. []
Hepatocellular Carcinoma: Inhibiting FAK with PF-562271 HCl suppresses the progression of c-MET/β-catenin-driven hepatocellular carcinoma, indicating its potential as a therapeutic target. []
Ewing Sarcoma: PF-562271 HCl was identified as a potential therapeutic target in Ewing sarcoma, as its inhibition impairs growth, colony formation, induces apoptosis, and attenuates tumor growth in vivo. []
Other Cancers: PF-562271 HCl exhibited potential as a therapeutic agent in preclinical studies involving various other cancers, including non-hematologic malignancies. []
Cell Migration and Invasion: PF-562271 HCl has been instrumental in elucidating the role of FAK in cell migration and invasion. Studies have shown its efficacy in suppressing these processes in various cell types, including squamous cell carcinoma cells, highlighting its importance in understanding cellular communication and potential therapeutic targeting. []
Endothelial Cell Injury: PF-562271 HCl demonstrates a protective effect against aging platelet-induced injury in human umbilical vein endothelial cells by lowering oxidative stress and inflammatory responses. []
Clinical Development: Further research is needed to translate the promising preclinical findings into clinical applications, particularly for cancer and cardiac fibrosis treatment. [, , ]
Combination Therapies: Exploring combination therapies with PF-562271 HCl and other anticancer agents, such as temozolomide, could lead to more effective treatment strategies for challenging cancers like glioblastoma. []
Drug Resistance: Investigating mechanisms of potential resistance to PF-562271 HCl is crucial for optimizing its long-term therapeutic efficacy. []
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6